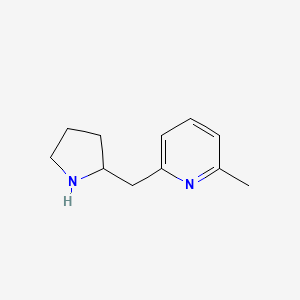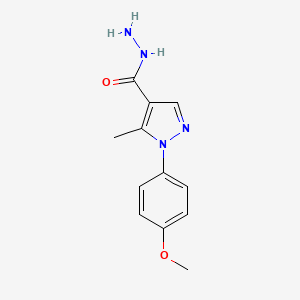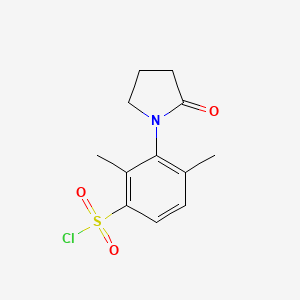![molecular formula C18H16Cl2N2O4 B1351470 Methyl 2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate](/img/structure/B1351470.png)
Methyl 2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate: is an organic compound with a complex structure that includes benzoylamino, dichlorobenzyl, and oxime functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate typically involves multiple steps:
Formation of the Benzoylamino Group: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Dichlorobenzyl Group: This step involves the reaction of 2,4-dichlorobenzyl chloride with a suitable nucleophile.
Oxime Formation: The oxime group is introduced by reacting the intermediate with hydroxylamine under acidic or basic conditions.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of flow microreactor systems for efficient and sustainable synthesis .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoylamino group.
Reduction: Reduction reactions can target the oxime group, converting it to an amine.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include benzoyl derivatives.
Reduction: Products include amines.
Substitution: Products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in various chemical reactions.
Biology and Medicine:
- Potential applications in drug development due to its unique structure.
- Investigated for its biological activity and potential therapeutic effects.
Industry:
- Utilized in the development of new materials with specific properties.
- Explored for its potential use in agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of Methyl 2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate involves its interaction with specific molecular targets. The benzoylamino group may interact with enzymes or receptors, while the oxime and dichlorobenzyl groups contribute to its overall activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Methyl 4-[(2,4-dichlorobenzyl)amino]benzoate: Shares the dichlorobenzyl group but differs in the overall structure.
2-[(2,4-dichlorobenzyl)oxy]benzoic acid: Similar in having the dichlorobenzyl group but differs in functional groups and overall structure.
Uniqueness: Methyl 2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate is unique due to its combination of benzoylamino, dichlorobenzyl, and oxime groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H16Cl2N2O4 |
|---|---|
Peso molecular |
395.2 g/mol |
Nombre IUPAC |
methyl 2-benzamido-3-[(2,4-dichlorophenyl)methoxyimino]propanoate |
InChI |
InChI=1S/C18H16Cl2N2O4/c1-25-18(24)16(22-17(23)12-5-3-2-4-6-12)10-21-26-11-13-7-8-14(19)9-15(13)20/h2-10,16H,11H2,1H3,(H,22,23) |
Clave InChI |
CZJGRBUVNJRWNB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C=NOCC1=C(C=C(C=C1)Cl)Cl)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3,3-Diphenyl-3H-benzo[f]chromene](/img/structure/B1351415.png)








